molecular formula C8H17Cl2F3N2 B6200947 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride CAS No. 2694728-04-4

2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride

Cat. No.: B6200947
CAS No.: 2694728-04-4
M. Wt: 269.1
InChI Key:
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Description

2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₁N₂F₃·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other chemical products. The presence of trifluoroethyl and dimethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 2,2-dimethylpiperazine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperazine
  • 2,2-Dimethylpiperazine
  • 1-(2,2,2-Trifluoroethyl)-4-methylpiperazine

Uniqueness

2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine dihydrochloride is unique due to the presence of both trifluoroethyl and dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it particularly valuable in applications where specific interactions with biological molecules are required.

Properties

CAS No.

2694728-04-4

Molecular Formula

C8H17Cl2F3N2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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